
13-Deoxycarminomycin
概要
説明
13-Deoxycarminomycin is a cytotoxic anthracycline antibiotic produced by the bacterium Streptomyces peucetius var. carminatus, a biochemical mutant of Streptomyces peucetius var. caesius. This compound is known for its activity against P-388 murine leukemia and has been studied for its potential antitumor properties .
準備方法
13-Deoxycarminomycin is typically synthesized through biosynthetic processes involving Streptomyces peucetius var. carminatus. The production involves the cultivation of this bacterium under specific conditions that promote the biosynthesis of the anthracycline complex, from which this compound is isolated . The synthetic route includes fermentation, extraction, and purification steps to obtain the pure compound. Industrial production methods focus on optimizing these conditions to maximize yield and purity.
化学反応の分析
13-Deoxycarminomycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
13-Deoxycarminomycin has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of anthracycline antibiotics.
Biology: It is studied for its effects on bacterial and cancer cell lines, providing insights into its cytotoxic mechanisms.
Medicine: It is investigated for its potential use as an antitumor agent, particularly in the treatment of leukemia.
Industry: It is used in the development of new antibiotics and chemotherapeutic agents
作用機序
The mechanism of action of 13-Deoxycarminomycin involves intercalation into DNA, which disrupts the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication, and various signaling pathways involved in cell cycle regulation .
類似化合物との比較
13-Deoxycarminomycin is compared with other anthracycline antibiotics such as:
Doxorubicin: Known for its broad-spectrum antitumor activity but associated with cardiotoxicity.
Daunorubicin: Primarily used in the treatment of acute myeloid leukemia and acute lymphocytic leukemia.
Carminomycin: Similar in structure but contains an additional hydroxyl group, which affects its biological activity.
The uniqueness of this compound lies in its specific activity against certain cancer cell lines and its potential for reduced side effects compared to other anthracyclines .
生物活性
13-Deoxycarminomycin is an anthracycline compound derived from Streptomyces peucetius, a well-known producer of various clinically significant antibiotics, including doxorubicin. This compound has garnered attention due to its notable biological activities, particularly its cytotoxic and antibacterial properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Biosynthesis
This compound is characterized by its unique structural modifications compared to other anthracyclines. It is biosynthesized through a series of enzymatic reactions involving cytochrome P450 enzymes, specifically DoxA, which catalyzes the oxidation of this compound to produce more active forms like carminomycin and daunorubicin .
Biosynthetic Pathway Overview
The biosynthesis of this compound involves several key steps:
- Formation of Rhodomycin D : The precursor rhodomycin D is converted to this compound through the action of dnrP (an esterase).
- O-Methylation : This intermediate undergoes O-methylation by dnrK to yield 13-deoxy-daunorubicin.
- Oxidation Steps : DoxA catalyzes the oxidation of this compound to 13-dihydrocarminomycin, which can further be converted to carminomycin .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity, particularly against murine leukemia (P-388) cells. In vitro studies have shown that it possesses cytotoxic effects comparable to other anthracyclines .
- IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | P-388 Murine Leukemia | 0.110 |
Doxorubicin | P-388 Murine Leukemia | 0.025 |
Antibacterial Activity
In addition to its antitumor properties, this compound has shown promising antibacterial effects. It is effective against several Gram-positive and Gram-negative bacteria, making it a potential candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects primarily involves the formation of DNA adducts. Similar to other anthracyclines, it intercalates into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .
- DNA Interaction : The drug forms stable complexes with DNA, which can lead to double-strand breaks and subsequent cell death.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces tumor growth in P-388 leukemia models compared to untreated controls .
- Resistance Mechanisms : Research has highlighted potential resistance mechanisms in bacterial strains exposed to anthracyclines, including efflux pumps and enzymatic degradation pathways .
特性
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO9/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3/t10-,13-,15-,16-,21+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYFCDBUKBJSFA-JYFLSIMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997377 | |
Record name | 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76034-18-9 | |
Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76034-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。